5-hydroxy-7-(4-methoxyphenyl)-2H-1,3-benzoxathiol-2-one
Description
5-Hydroxy-7-(4-methoxyphenyl)-2H-1,3-benzoxathiol-2-one is a benzoxathiolone derivative characterized by a hydroxyl group at position 5 and a 4-methoxyphenyl substituent at position 7 of the fused benzene ring. Its molecular formula is C₁₄H₁₀O₃S, with a molecular weight of 258.29 g/mol.
Properties
Molecular Formula |
C14H10O4S |
|---|---|
Molecular Weight |
274.29 g/mol |
IUPAC Name |
5-hydroxy-7-(4-methoxyphenyl)-1,3-benzoxathiol-2-one |
InChI |
InChI=1S/C14H10O4S/c1-17-10-4-2-8(3-5-10)11-6-9(15)7-12-13(11)18-14(16)19-12/h2-7,15H,1H3 |
InChI Key |
YDMCWSFCZQIDSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=CC(=C2)O)SC(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-7-(4-methoxyphenyl)-2H-1,3-benzoxathiol-2-one typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-7-(4-methoxyphenyl)-2H-1,3-benzoxathiol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler hydrocarbons .
Scientific Research Applications
5-hydroxy-7-(4-methoxyphenyl)-2H-1,3-benzoxathiol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-hydroxy-7-(4-methoxyphenyl)-2H-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in cell growth and differentiation. These interactions can lead to various biological effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Ortho- vs. Para-Methylphenyl Derivatives
- 5-Hydroxy-7-(2-methylphenyl)-1,3-benzoxathiol-2-one (): Substituent: 2-methylphenyl (ortho-methyl). Molecular Weight: 258.29 g/mol (identical to target compound). This may lower melting points compared to para-substituted analogs.
5-Hydroxy-7-(4-methylphenyl)-2H-1,3-benzoxathiol-2-one ():
- Substituent: 4-methylphenyl (para-methyl).
- Molecular Weight: 258.29 g/mol.
- Symmetry: The para-substitution enhances molecular symmetry, likely improving crystallinity and thermal stability.
| Property | Ortho-Methylphenyl | Para-Methylphenyl |
|---|---|---|
| Substituent Position | Ortho | Para |
| Molecular Weight | 258.29 g/mol | 258.29 g/mol |
| MDL Number | MFCD21090651 | MFCD01829109 |
| CAS Number | 1353501-83-3 | 327078-57-9 |
Electron-Withdrawing vs. Electron-Donating Groups
5-Hydroxy-7-(4-nitrophenyl)-1,3-benzoxathiol-2-one ():
- Substituent: 4-nitrophenyl (strong electron-withdrawing).
- Impact: The nitro group reduces electron density in the benzoxathiolone ring, increasing reactivity toward nucleophilic attack. This may also shift UV-Vis absorption maxima and reduce solubility in polar solvents.
5-Methoxy-1,3-benzoxathiol-2-one ():
- Substituent: Methoxy (electron-donating).
- Melting Point: 75.5–76.5°C (after recrystallization).
- Solubility: Increased lipophilicity compared to hydroxylated analogs, favoring organic solvents.
| Property | 4-Nitrophenyl | Methoxy |
|---|---|---|
| Substituent | Electron-withdrawing | Electron-donating |
| Key Effect | Enhanced reactivity | Increased lipophilicity |
Heavy Atom Substitution: 4-Iodophenyl Variant
- 5-Hydroxy-7-(4-iodophenyl)-1,3-benzoxathiol-2-one (): Substituent: 4-iodophenyl. Steric bulk may alter conformational preferences.
Research Findings and Implications
Physicochemical Properties
- Melting Points : Para-substituted derivatives (e.g., 4-methylphenyl) likely exhibit higher melting points than ortho isomers due to symmetry-driven crystal packing efficiency.
- Solubility : Hydroxyl groups (as in the target compound) enhance aqueous solubility via hydrogen bonding, whereas methoxy or methyl groups favor organic solvents.
Reactivity and Stability
- Electron-withdrawing groups (e.g., nitro) increase electrophilic susceptibility but may reduce thermal stability.
- Steric hindrance in ortho-substituted analogs could slow reaction kinetics in substitution reactions.
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